molecular formula C21H25ClO4 B14182155 Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate CAS No. 915385-14-7

Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate

Cat. No.: B14182155
CAS No.: 915385-14-7
M. Wt: 376.9 g/mol
InChI Key: CRZJEECFFPFZDT-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate is an organic compound with the molecular formula C21H25ClO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a chlorophenoxy group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate typically involves the following steps:

    Preparation of 2-(2-chlorophenoxy)hexanol: This intermediate is synthesized by reacting 2-chlorophenol with 1-bromohexane in the presence of a base such as potassium carbonate.

    Esterification: The intermediate 2-(2-chlorophenoxy)hexanol is then reacted with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate: Similar structure but with a different position of the chlorine atom on the phenoxy group.

    Ethyl 4-{[2-(2-bromophenoxy)hexyl]oxy}benzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-{[2-(2-fluorophenoxy)hexyl]oxy}benzoate: Similar structure but with a fluorine atom instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their halogen substituents.

Properties

CAS No.

915385-14-7

Molecular Formula

C21H25ClO4

Molecular Weight

376.9 g/mol

IUPAC Name

ethyl 4-[2-(2-chlorophenoxy)hexoxy]benzoate

InChI

InChI=1S/C21H25ClO4/c1-3-5-8-18(26-20-10-7-6-9-19(20)22)15-25-17-13-11-16(12-14-17)21(23)24-4-2/h6-7,9-14,18H,3-5,8,15H2,1-2H3

InChI Key

CRZJEECFFPFZDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=CC=C2Cl

Origin of Product

United States

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